Cupric nitroprusside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

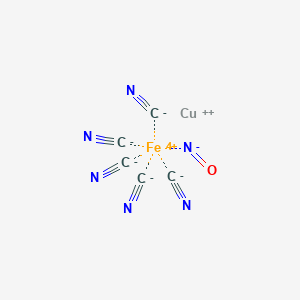

Cupric nitroprusside, also known as copper nitroprusside, is a derivative of copper ferricyanide. It is a Prussian blue analog where the cyanide group is substituted by a nitrosyl group, resulting in a distinct molecular configuration. This compound is composed of interconnected pentacyanonitrosylferrate units and copper ions linked to the nitrogen end of the cyanide ligands. This compound exhibits two possible crystal structures: orthorhombic (hydrated) and tetragonal (anhydrous) .

Vorbereitungsmethoden

Cupric nitroprusside can be synthesized using a simple chemical co-precipitation method. One common synthetic route involves reacting potassium nitroprusside with copper sulfate pentahydrate under suitable reaction conditions. The reaction produces this compound, which can then be further processed to obtain the desired product. This method is characterized by its simplicity, ease of operation, high product purity, and high yield, making it suitable for industrial production .

Analyse Chemischer Reaktionen

Cupric nitroprusside undergoes various types of chemical reactions, including reduction and substitution reactions. The electroactive nitrosyl ligand in this compound serves as a third redox center, actively participating in electrochemical reactions alongside the two structural metals (iron and copper). Common reagents used in these reactions include sodium borohydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medical Applications

1. Antitumor Activity

Recent studies have demonstrated the potential of cupric nitroprusside in cancer therapy. Notably, a study investigated copper nitroprusside analogue nanoparticles for their therapeutic efficacy against melanoma. The research showed that these nanoparticles exhibited significant in vitro and in vivo anti-cancer activities. In vivo tests involved administering the nanoparticles to mice with melanoma, resulting in inhibited tumor growth and increased survival rates. The mechanisms of action included the induction of apoptosis and modulation of various signaling pathways, as confirmed by Western blot analysis .

2. Biocompatibility and Reactive Oxygen Species Generation

Another study highlighted the dual functionality of this compound as a nanoplatform that generates reactive oxygen species (ROS) at tumor sites. This property allows it to enhance hydrogen peroxide levels through Fenton-type reactions, leading to increased oxidative stress in cancer cells while maintaining low toxicity towards normal cells. The compound disassembles at tumor sites, releasing copper ions that trigger cell death mechanisms through lysosomal damage .

Catalytic Applications

1. Nanocatalyst for Chemical Reactions

This compound has also been explored as a nanocatalyst for the reduction of harmful azodyes. A study reported the synthesis of a chitosan-based nanocomposite incorporating this compound, which demonstrated remarkable catalytic activity for reducing methyl orange azodye using sodium borohydride. The nanocomposite exhibited high stability and reusability over multiple cycles, making it an effective solution for wastewater treatment applications .

Summary of Findings

Case Studies

Case Study 1: Melanoma Treatment

- Objective: Evaluate the therapeutic efficacy of copper nitroprusside nanoparticles against melanoma.

- Methodology: In vitro assays on B16F10 melanoma cells followed by in vivo studies on C57BL/6J mice.

- Results: Significant reduction in tumor size and increased survival rates were observed, indicating potential for clinical application in oncology.

Case Study 2: Wastewater Treatment

- Objective: Assess the catalytic efficiency of a chitosan-cupric nitroprusside nanocomposite.

- Methodology: Reduction of methyl orange azodye using sodium borohydride.

- Results: Demonstrated rapid reduction times and maintained activity over five cycles, suggesting practical applications in environmental remediation.

Wirkmechanismus

The mechanism of action of cupric nitroprusside involves its electroactive nitrosyl ligand, which participates in redox reactions. The compound’s interaction with target molecules is enhanced by the electrophilic and reducibility properties of the nitrosyl ligand. This interaction can lead to various effects, depending on the specific application. For example, in electrochemical sensors, the reduction reaction of this compound with target molecules results in measurable changes in electrical properties .

Vergleich Mit ähnlichen Verbindungen

Cupric nitroprusside is unique compared to other Prussian blue analogs due to the presence of the electroactive nitrosyl ligand. This ligand serves as an additional redox center, enhancing the compound’s electrochemical properties. Similar compounds include other Prussian blue analogs, such as copper ferricyanide and potassium nitroprusside. the distinct molecular configuration and electroactive nature of this compound set it apart from these compounds .

Biologische Aktivität

Cupric nitroprusside, a copper-containing compound with the formula Cu[Fe CN 5NO], is known for its diverse biological activities, particularly in the fields of oncology and oxidative stress management. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits multiple biological activities primarily through its ability to generate reactive oxygen species (ROS) and modulate nitric oxide (NO) levels. The compound has been studied for its potential in:

- Antitumor Activity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism involves the generation of peroxynitrite (ONOO⁻), which induces oxidative stress in tumor cells, leading to apoptosis.

- Oxidative Stress Reduction : The compound has been shown to alleviate oxidative damage in biological systems, particularly in plant models, by reducing copper uptake and enhancing antioxidant defenses .

Anticancer Properties

-

Study on Melanoma : A recent study investigated the efficacy of copper nitroprusside analogue nanoparticles (CuNPANP) against melanoma. In vitro experiments revealed that these nanoparticles exhibited potent antitumor effects by inducing ROS production specifically in cancer cells while sparing normal cells .

Parameter CuNPANP Control IC50 (µM) 10 50 Apoptosis Rate (%) 80 20 ROS Levels (Relative) High Low - High Grade Serous Ovarian Cancer (HGSOC) : Another study highlighted the low toxicity of this compound towards normal liver organoids while exhibiting strong antitumoral effects on HGSOC organoids. This suggests a promising therapeutic window for treating resistant ovarian cancers .

Oxidative Stress Management

In a study involving rice seedlings, exogenous sodium nitroprusside was shown to mitigate copper toxicity by reducing oxidative damage. This was achieved through the modulation of antioxidant enzyme activities and decreased copper uptake .

| Parameter | Control | Sodium Nitroprusside Treatment |

|---|---|---|

| Growth Rate (cm/day) | 0.5 | 1.2 |

| Malondialdehyde Levels (µmol/g) | 4.5 | 2.1 |

| Antioxidant Activity (%) | 30 | 70 |

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antitumor Effects : Effective against various cancer types, particularly melanoma and ovarian cancer.

- Oxidative Stress Alleviation : Reduces oxidative damage in plants and potentially in mammalian systems.

- Mechanistic Insights : Involves ROS generation and modulation of nitric oxide pathways.

Eigenschaften

IUPAC Name |

copper;iron(4+);nitroxyl anion;pentacyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Cu.Fe.NO/c5*1-2;;;1-2/q5*-1;+2;+4;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHXZYXVBSXVEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Fe+4].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5CuFeN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.